(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
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Overview
Description
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a useful research compound. Its molecular formula is C19H14BrN3O2S and its molecular weight is 428.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Study : A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for their antimicrobial activity. Some compounds showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in antimicrobial resistance combat (Anuse et al., 2019).
Synthesis and Quantum Calculations of Novel Sulphonamide Derivatives : The study synthesized various derivatives and assessed their antimicrobial activity. Computational calculations provided a correlation between experimental and theoretical values, suggesting their potential in antimicrobial applications (Fahim & Ismael, 2019).
Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives : This research synthesized new compounds and tested their in-vitro antibacterial activity, indicating their potential as potent antibacterial agents (Bhoi et al., 2015).
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole as Antimicrobial Analogs : The synthesized compounds showed significant antimicrobial activity, especially against certain bacterial and fungal strains, suggesting their application in antimicrobial therapies (Desai et al., 2013).
Photophysical Properties and Chemical Synthesis
Photophysical Properties of Amide Hydrogen Bonded Crystals : The study focused on the synthesis of hydrogen-bond-associated N-(benzo[d]thiazol-2-yl) acetamides and their photophysical properties, which are significant in understanding molecular interactions and material properties (Balijapalli et al., 2017).
Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives : This research focused on the synthesis of new derivatives with potential biological activity, contributing to the field of chemical synthesis and biological applications (Abbas, 2015).
Green Ultrasound Synthesis and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles : This study showcased the ultrasound synthesis of new compounds with significant antimicrobial activity, demonstrating the combination of green chemistry and pharmaceutical applications (Rezki, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZHZIBCHBNDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.